molecular formula C7H6N2O4 B1424211 2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate CAS No. 56657-76-2

2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate

Cat. No. B1424211
CAS RN: 56657-76-2
M. Wt: 182.13 g/mol
InChI Key: OZLIBRFWDOSHRS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is a chemical compound with the CAS Number: 56657-76-2. Its molecular weight is 182.14 and its linear formula is C7H6N2O4 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropanenitrile . The InChI code is 1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.46±0.1 g/cm3 and a predicted boiling point of 336.1±44.0 °C . It has a flash point of 157.046°C and a vapor pressure of 0mmHg at 25°C .

Scientific Research Applications

Synthesis of Anticonvulsant Agents

Research has focused on the synthesis of various hybrid anticonvulsant agents utilizing 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate. A study developed a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential anticonvulsants. These compounds showed promising results in preliminary pharmacological screenings (Kamiński et al., 2015). Another study synthesized piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, exhibiting broad spectra of activity in preclinical seizure models (Kamiński et al., 2016).

Enhancing Monoclonal Antibody Production

A study focused on enhancing monoclonal antibody production using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide in Chinese hamster ovary cell culture. The compound increased monoclonal antibody production and affected the galactosylation of therapeutic monoclonal antibodies (Aki et al., 2021).

Antimicrobial and Anti-Proliferative Activities

A study synthesized novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives and evaluated their antimicrobial and antitumor activities. The compounds showed significant inhibitory effects on MCF7 and HepG2 cell growth, indicating potential in medical applications (Fahim et al., 2021).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s important to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Future Directions

There is ongoing research into the potential uses of this compound. For example, it has been used in the synthesis of substituted pyridine imidazoles as selective Janus kinase inhibitors for the treatment of autoimmune diseases and organ transplant rejection . This promising activity profile and drug-like properties make it an interesting candidate for further preclinical development .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLIBRFWDOSHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697082
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate

CAS RN

56657-76-2
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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